PKR-IN-C16 Exhibits Nanomolar Potency in PKR Autophosphorylation Inhibition, Outperforming the Classic Inhibitor 2-Aminopurine by Over Four Orders of Magnitude
In direct in vitro kinase assays, PKR-IN-C16 demonstrates a clear and substantial potency advantage over the classic, widely cited PKR inhibitor 2-aminopurine (2-AP). PKR-IN-C16 inhibits RNA-induced PKR autophosphorylation with an IC50 of 186-210 nM [1], whereas 2-aminopurine requires millimolar concentrations to achieve a comparable effect on the eukaryotic kinase PKR (IC50 ≈ 10 mM) [2]. This represents a potency differential of over four orders of magnitude (nanomolar vs. millimolar), a critical factor for cellular and in vivo studies where achieving high local concentrations of 2-AP is often not feasible or introduces significant off-target effects.
| Evidence Dimension | Inhibition of PKR autophosphorylation (IC50) |
|---|---|
| Target Compound Data | 186-210 nM |
| Comparator Or Baseline | 2-Aminopurine (2-AP): IC50 ≈ 10,000,000 nM (10 mM) for eukaryotic PKR |
| Quantified Difference | >47,600-fold greater potency for PKR-IN-C16 |
| Conditions | In vitro kinase assay; RNA-induced PKR autophosphorylation |
Why This Matters
This potency differential is critical for cellular and in vivo studies, where achieving high local concentrations of 2-AP is often not feasible or introduces significant off-target effects.
- [1] Adooq Bioscience. PKR-IN-C16 (PKR Inhibitor) Datasheet A13538. View Source
- [2] Investigating the inhibitory potential of 2-Aminopurine metal complexes against serine/threonine protein kinases from Mycobacterium tuberculosis. Sci Rep. 2021;11:16842. View Source
